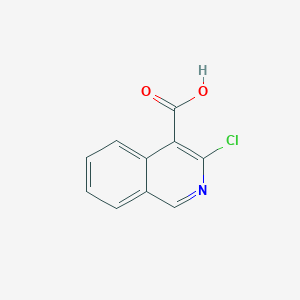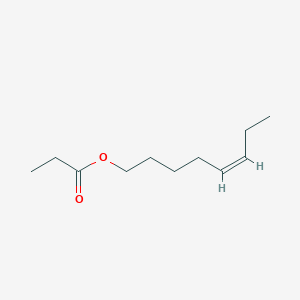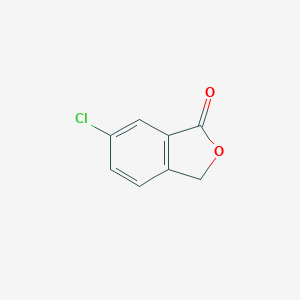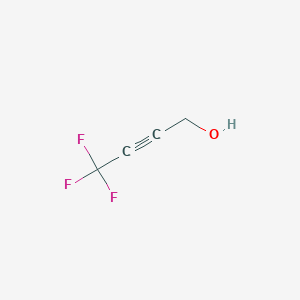
4,4,4-Trifluorobut-2-yn-1-ol
Descripción general
Descripción
4,4,4-Trifluorobut-2-YN-1-OL: is an organic compound with the molecular formula C4H3F3O . It is a fluorinated alcohol characterized by the presence of a trifluoromethyl group attached to a butynol backbone. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, particularly in the context of fluorine chemistry.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
This compound is a relatively new and less-studied molecule
Mode of Action
It’s known that the compound has a unique structure with a triple bond and three fluorine atoms attached to the same carbon, which could potentially interact with biological targets in a specific manner .
Biochemical Pathways
Given the unique structure of this compound, it might be involved in specific biochemical reactions or pathways . More research is needed to elucidate these pathways and their downstream effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 4,4,4-Trifluorobut-2-YN-1-OL typically involves the reaction of 2-bromo-3,3,3-trifluoropropene with acetylene in the presence of a base. This reaction proceeds through a nucleophilic substitution mechanism, where the acetylene acts as a nucleophile, attacking the electrophilic carbon of the bromo-trifluoropropene, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This typically involves the use of high-pressure reactors and continuous flow systems to manage the exothermic nature of the reaction and to ensure efficient mixing of reactants .
Análisis De Reacciones Químicas
Types of Reactions: 4,4,4-Trifluorobut-2-YN-1-OL undergoes various types of chemical reactions, including:
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation: 4,4,4-Trifluorobut-2-yn-1-one
Reduction: 4,4,4-Trifluorobut-2-ene-1-ol
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
- 4,4,4-Trifluorobut-2-ene-1-ol
- 4,4,4-Trifluorobut-2-yn-1-one
- 3,3,3-Trifluoroprop-2-yn-1-ol
Comparison: 4,4,4-Trifluorobut-2-YN-1-OL is unique due to the presence of both a trifluoromethyl group and a hydroxyl group attached to a butynol backbone. This combination imparts distinct reactivity and electronic properties compared to similar compounds. For instance, 4,4,4-Trifluorobut-2-ene-1-ol lacks the triple bond, resulting in different reactivity and applications. Similarly, 4,4,4-Trifluorobut-2-yn-1-one, while similar in structure, has a carbonyl group instead of a hydroxyl group, leading to different chemical behavior and uses .
Propiedades
IUPAC Name |
4,4,4-trifluorobut-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3O/c5-4(6,7)2-1-3-8/h8H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNANDGYRIHOTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113439-92-2 | |
| Record name | 4,4,4-trifluorobut-2-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some interesting reactions 4,4,4-Trifluorobut-2-yn-1-ol can undergo?
A1: this compound displays interesting reactivity with active manganese(IV) oxide. Instead of a simple oxidation of the alcohol group to a ketone, novel products like (E)-1,3-Dibenzoyl-2-trifluoromethylpropene and 3-Benzoyl-6-phenyl-2,4-bis(trifluoromethyl)-2H-pyran-2-ol are formed. [] This highlights the unique reactivity influenced by the trifluoromethyl and alkyne functional groups present in the molecule.
Q2: What are the structural features of (E)-1,3-Dibenzoyl-2-trifluoromethylpropene, a product arising from this compound oxidation?
A2: (E)-1,3-Dibenzoyl-2-trifluoromethylpropene exhibits a shortened C-C bond [1.490 (7) Å] in the benzoyl group conjugated to the propene double bond compared to the unconjugated benzoyl group [1.527 (6) Å]. Interestingly, the propene double bond itself is quite short at 1.312 (7) Å, indicating strong double bond character despite the conjugation. []
Q3: Besides (E)-1,3-Dibenzoyl-2-trifluoromethylpropene, what other unusual product is formed from this compound oxidation?
A3: The oxidation of this compound with active manganese(IV) oxide also yields 3-Benzoyl-6-phenyl-2,4-bis(trifluoromethyl)-2H-pyran-2-ol. [] This complex structure suggests a multi-step reaction mechanism involving cyclization and further oxidation steps.
Q4: Where can I find information on the preparation methods for this compound?
A4: Details on the synthesis and reactions of this compound, along with the related compound 4,4,4-Trifluorobut-2-ynoic acid, can be found in the paper "Fluorinated acetylenes, Part 7 [], Preparation and some reactions of 4,4,4-trifluorobut-2-ynoic acid and 1-phenyl-4,4,4-trifluorobut-2-yn-1-ol". [] This paper serves as a starting point for understanding the fundamental chemistry of this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


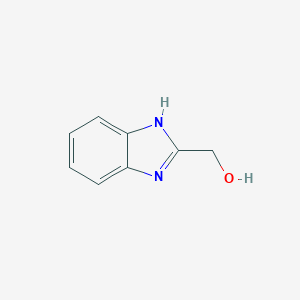
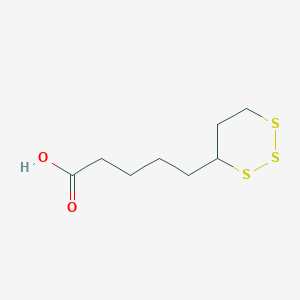
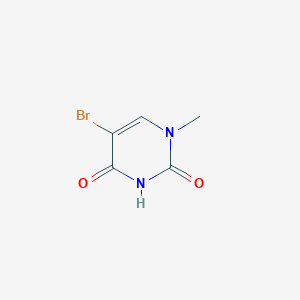
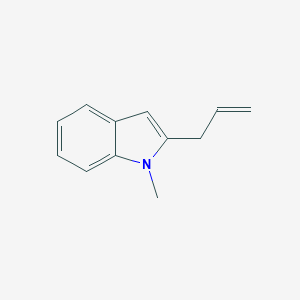
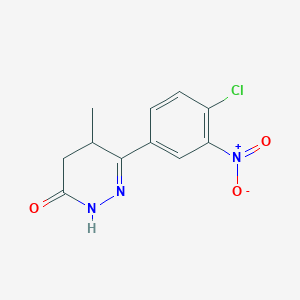
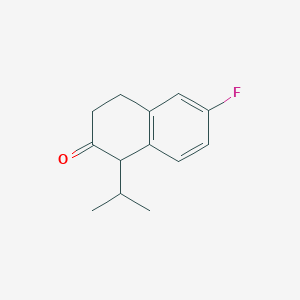
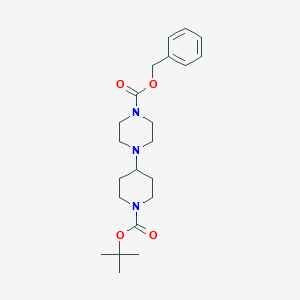
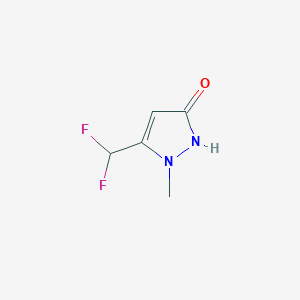
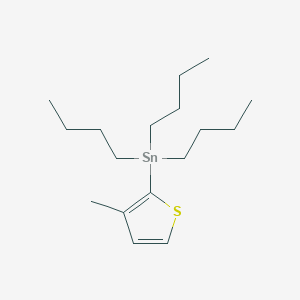
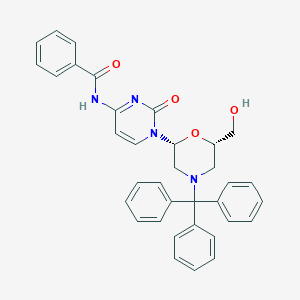
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B177626.png)
